(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
Description
The compound (4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one belongs to the oxazolone family, a class of heterocyclic compounds characterized by a five-membered ring containing oxygen and nitrogen. Oxazolones are critical intermediates in synthesizing amino acids, peptides, and bioactive molecules .
Properties
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-4-8-15(9-5-13)18-20-17(19(22)23-18)12-14-6-10-16(11-7-14)21(2)3/h4-12H,1-3H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYANXFRLWWXKU-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-methylphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The pharmacological and physical properties of oxazolones are heavily influenced by substituents. Key analogs include:
(4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one
- Substituents : Benzylidene (phenyl) at position 4; 4-methylphenyl at position 2 .
- Key Differences: Lacks the electron-donating dimethylamino group, resulting in reduced polarity and basicity. Molecular weight: 291.34 vs. 322.37 (target compound). Applications: Used as a scaffold for hydrophobic drug candidates .
4-[(4-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- Substituents : 4-Chlorophenyl (electron-withdrawing) at position 4; phenyl at position 2 .
- Key Differences: Chlorine substituent increases electrophilicity, enhancing reactivity in nucleophilic additions. Lower solubility in polar solvents compared to the dimethylamino analog .
4-(4-Methoxybenzylidene)-2-phenyloxazol-5-one
- Substituents : 4-Methoxyphenyl (electron-donating) at position 4 .
- Key Differences: Methoxy (–OCH₃) group improves solubility in polar solvents but is less basic than dimethylamino. Molecular weight: 295.31 vs. 322.37 (target compound) .
(4E)-4-[(Dimethylamino)methylidene]-2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazol-5-one
Physicochemical Properties
Notes:
- The dimethylamino group in the target compound increases basicity (pKa ~8.5) compared to methoxy (pKa ~10) or chloro derivatives .
- Higher logP values correlate with greater hydrophobicity, impacting membrane permeability .
Biological Activity
The compound (4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one, also known as a derivative of oxazolone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H18N2O2
- Molecular Weight : 306.36 g/mol
- CAS Number : 16352-77-5
Antimicrobial Properties
Research indicates that compounds with oxazolone structures exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to (4Z)-4-{[4-(dimethylamino)phenyl]methylidene} showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer studies. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: MCF-7 Cell Line
A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells.
- Modulation of Signaling Pathways : Interference with pathways such as MAPK and PI3K/Akt may contribute to its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
